N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)diethanesulfonamide
Overview
Description
N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)diethanesulfonamide is a useful research compound. Its molecular formula is C18H24N2O4S2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.11774960 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
Sulfonamide derivatives are extensively used in synthetic organic chemistry due to their wide range of biological activities and as active agents in various chemical reactions. They serve as potent inhibitors of different types of enzymes and are employed in dehydrative synthesis, demonstrating their versatility in creating complex molecules (Kharkov University Bulletin Chemical Series, 2020).
Material Science and Engineering
In the field of material science, sulfonated poly(aryl ether sulfone)s with pendent alkyl ammonium groups have been synthesized for use as proton exchange membranes. These materials exhibit low water uptake, decent dimensional stability at high temperatures, and high proton conductivity, making them suitable for applications in fuel cells and other electrochemical devices (Journal of Membrane Science, 2010).
Pharmaceutical Research
In pharmaceutical research, sulfonamide compounds have been explored for their potential as therapeutic agents. For instance, biphenylsulfonamide derivatives have been studied as endothelin receptor antagonists, highlighting their significance in developing treatments for cardiovascular diseases (Journal of Medicinal Chemistry, 2000). Furthermore, sulfonamide inhibitors of carbonic anhydrases have shown promise as therapeutic agents for various conditions, demonstrating the pharmacological importance of sulfonamide derivatives (Journal of Enzyme Inhibition and Medicinal Chemistry, 2013).
Environmental and Analytical Chemistry
Sulfonamide derivatives are also utilized in environmental and analytical chemistry for detecting and quantifying volatile organic compounds (VOCs) produced following DMSO treatment of cultured human cells. This application is crucial for understanding the metabolic pathways and potential environmental impacts of widely used solvents (Die Pharmazie, 2016).
Properties
IUPAC Name |
N-[4-[4-(ethylsulfonylamino)-3-methylphenyl]-2-methylphenyl]ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-5-25(21,22)19-17-9-7-15(11-13(17)3)16-8-10-18(14(4)12-16)20-26(23,24)6-2/h7-12,19-20H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUZMPPNVYFERO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NS(=O)(=O)CC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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